

# (2S,3S)-2-Amino-3-methoxybutanoic acid

## chemical properties

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### Compound of Interest

Compound Name: (2S,3S)-2-Amino-3-methoxybutanoic acid

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An In-Depth Technical Guide to **(2S,3S)-2-Amino-3-methoxybutanoic acid**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(2S,3S)-2-Amino-3-methoxybutanoic acid**, a non-proteinogenic amino acid of significant interest in synthetic organic chemistry and drug discovery. As a chiral building block, its unique stereochemistry and functional groups offer a valuable scaffold for constructing complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of its properties, synthesis, and analytical characterization.

## Molecular Identity and Physicochemical Properties

**(2S,3S)-2-Amino-3-methoxybutanoic acid**, also known as O-methyl-L-allothreonine, is a derivative of the amino acid threonine.<sup>[1]</sup> The specific (2S,3S) configuration defines its absolute stereochemistry, which is critical for its application in stereoselective synthesis.

## Structural and Chemical Identifiers

The fundamental identity of a chemical compound is established through a collection of standardized nomenclature and numbering systems. These identifiers ensure unambiguous communication and information retrieval across different databases and publications.

Caption: 2D Structure of **(2S,3S)-2-Amino-3-methoxybutanoic acid**.

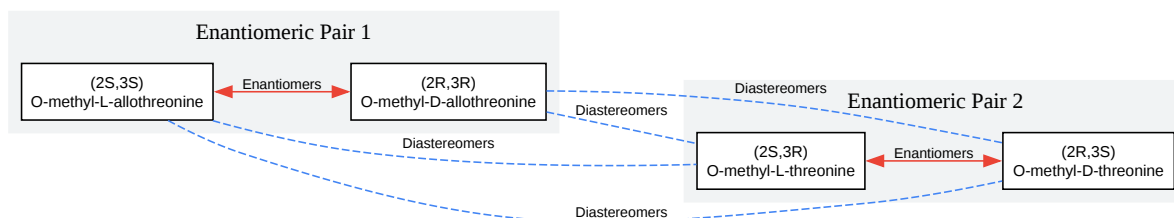
## Core Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, developing formulations, and ensuring safe handling. The following table summarizes the key properties of **(2S,3S)-2-Amino-3-methoxybutanoic acid**.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	133.15 g/mol	[1][2]
CAS Number	104195-80-4	[1][2]
IUPAC Name	(2S,3S)-2-amino-3-methoxybutanoic acid	[1]
Appearance	White powder or flakes	[3]
Solubility	Soluble in water	[2]
Specific Optical Rotation	+25° to +29° (c=0.5, 6 N HCl)	[3]
XLogP3-AA	-3.1	[1]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	3	[4]

## Stereochemistry: The Basis of Chiral Recognition

With two chiral centers at C2 and C3, 2-amino-3-methoxybutanoic acid can exist as four possible stereoisomers.[5] The relationship between these isomers is not trivial; understanding it is fundamental to asymmetric synthesis and biological activity. Diastereomers have different physical properties (e.g., solubility, melting point), while enantiomers differ only in their interaction with plane-polarized light and other chiral entities.[5]



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Caption: Stereoisomeric relationships of 2-amino-3-methoxybutanoic acid.

## Synthesis and Purification Workflow

The synthesis of enantiomerically pure **(2S,3S)-2-Amino-3-methoxybutanoic acid** typically involves the stereoselective modification of a readily available chiral precursor. A common and logical approach starts with L-allothreonine, which already possesses the desired stereochemistry at both C2 and C3.

The primary transformation is the methylation of the C3 hydroxyl group. This must be done under conditions that do not cause racemization at either chiral center or undesired side reactions with the amine or carboxylic acid functionalities. Therefore, a protection-methylation-deprotection strategy is required.

## Representative Synthetic Protocol

Principle: This protocol employs a Boc (tert-butyloxycarbonyl) group to protect the amine and a methyl ester to protect the carboxylic acid. The free hydroxyl group is then methylated using a strong base and methyl iodide. Finally, deprotection yields the target compound.

### Step 1: Protection of L-allothreonine

- Suspend L-allothreonine in a 1:1 mixture of dioxane and water.
- Add sodium carbonate (2.5 equivalents) and stir until dissolved.

- Cool the solution to 0°C in an ice bath.
- Add Di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 equivalents) portion-wise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Acidify the mixture to pH 2-3 with cold 1N HCl.
- Extract the product with ethyl acetate (3x).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-allothreonine.
- Dissolve the crude product in methanol and add trimethylsilyl diazomethane (1.2 equivalents) dropwise at 0°C until a persistent yellow color is observed.
- Quench with acetic acid and concentrate to yield the fully protected intermediate, Boc-L-allothreonine methyl ester.

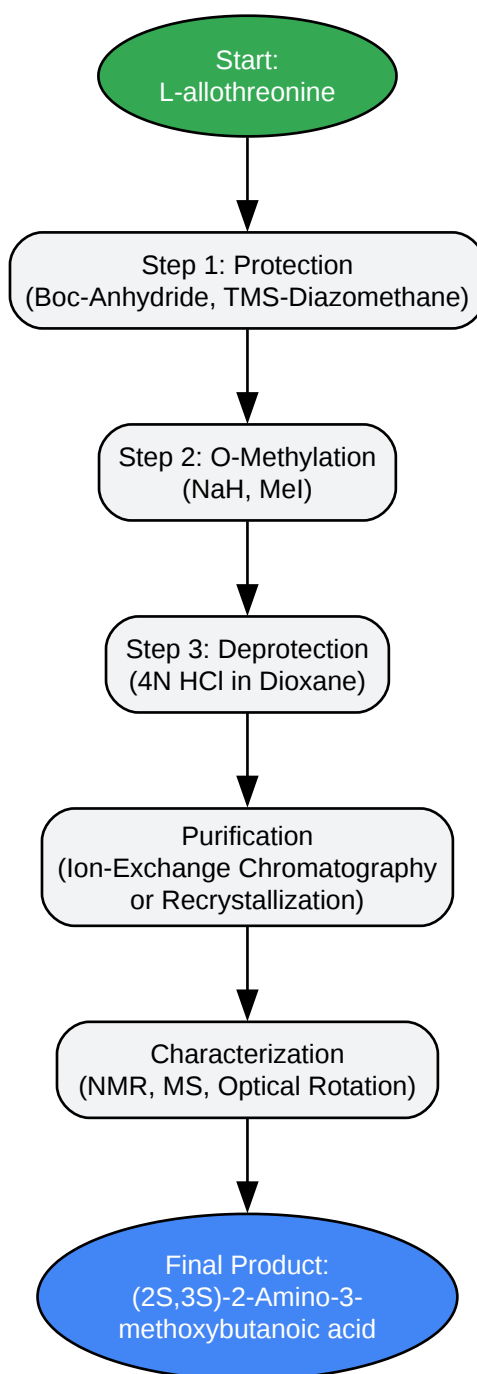
#### Step 2: O-Methylation

- Dissolve the protected intermediate in anhydrous tetrahydrofuran (THF) and cool to 0°C under an inert atmosphere (N<sub>2</sub> or Ar).
- Add sodium hydride (NaH, 1.2 equivalents) as a 60% dispersion in mineral oil portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that will deprotonate the hydroxyl group to form a reactive alkoxide without promoting elimination reactions.
- Stir the suspension at 0°C for 30 minutes.
- Add methyl iodide (MeI, 1.5 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

- Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

### Step 3: Deprotection and Purification

- Dissolve the crude O-methylated intermediate in 4N HCl in dioxane.
- Stir at room temperature for 2-4 hours. Causality Note: Strong acidic conditions simultaneously cleave the Boc group and hydrolyze the methyl ester.
- Concentrate the reaction mixture under reduced pressure.
- The resulting hydrochloride salt can be purified by recrystallization or ion-exchange chromatography.
- To obtain the zwitterionic free amino acid, dissolve the salt in water and adjust the pH to its isoelectric point ( $pI \approx 6$ ) with a suitable base (e.g., dilute NaOH or an ion-exchange resin), at which point the product will precipitate or can be isolated by lyophilization.[6]



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Caption: General workflow for the synthesis and validation of the target compound.

## Analytical Characterization

Rigorous analytical testing is a self-validating system that confirms the identity, purity, and stereochemical integrity of the synthesized compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the final compound in ~0.6 mL of a deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical;  $\text{D}_2\text{O}$  is suitable for observing most protons, but the N-H and O-H protons will exchange and become invisible.  $\text{DMSO-d}_6$  will allow for the observation of these exchangeable protons.
- **Instrument Setup:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is 0-12 ppm.
- **$^{13}\text{C}$  NMR Acquisition:** Obtain a carbon spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a greater number of scans and a longer relaxation delay are required.[\[7\]](#)
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Expected Spectral Features:

- **$^1\text{H}$  NMR:** Distinct signals for the  $\text{C}\alpha\text{-H}$ ,  $\text{C}\beta\text{-H}$ , the backbone methyl group ( $\text{CH}_3$ ), the methoxy group ( $\text{OCH}_3$ ), and the amine protons ( $\text{NH}_2$ ). The coupling patterns (e.g., doublet, quartet) will confirm connectivity.
- **$^{13}\text{C}$  NMR:** Resonances for the carbonyl carbon ( $\text{C=O}$ ), the two chiral carbons ( $\text{C}\alpha$  and  $\text{C}\beta$ ), the backbone methyl carbon, and the methoxy carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

#### Protocol: Attenuated Total Reflectance (ATR)-IR

- **Sample Preparation:** Place a small amount of the dry, solid sample directly onto the ATR crystal (e.g., diamond).
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- **Analysis:** Identify the characteristic absorption bands for the functional groups.<sup>[7]</sup>

#### Expected Absorption Bands:

- ~3400-3000  $\text{cm}^{-1}$ : Broad O-H stretch from the carboxylic acid.
- ~3100-3000  $\text{cm}^{-1}$ : N-H stretching from the primary amine.
- ~2950-2850  $\text{cm}^{-1}$ : C-H stretching from the alkyl and methoxy groups.
- ~1725-1700  $\text{cm}^{-1}$ : Strong C=O stretch from the carboxylic acid.
- ~1640-1550  $\text{cm}^{-1}$ : N-H bending.
- ~1150-1085  $\text{cm}^{-1}$ : C-O stretching from the ether linkage.

## Applications in Drug Development and Research

**(2S,3S)-2-Amino-3-methoxybutanoic acid** is not just a chemical curiosity; it is a valuable tool for medicinal chemists. Its rigid stereochemistry and dual functionality (amine and acid) make it an ideal scaffold or fragment for building larger, more complex molecules.

- **Chiral Building Block:** It serves as a key intermediate in the synthesis of complex natural products and pharmaceutical agents, including antibiotics and enzyme inhibitors where precise stereocontrol is paramount for biological activity.<sup>[8]</sup>
- **Peptidomimetics:** Incorporation into peptide sequences can induce specific secondary structures (e.g., turns or helices) or increase resistance to enzymatic degradation by proteases. The methoxy group can also modulate the lipophilicity and hydrogen bonding capacity of the peptide.



- Asymmetric Synthesis: The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable chiral auxiliary.

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